Anabasine hydrochloride
Overview
Description
Anabasine hydrochloride is an alkaloid originally found in species of Nicotiana . It is a structural isomer of nicotine and has been used for the treatment of chronic nicotinism . It inhibits aromatase and nicotinic acetylcholine receptors (nAChRs) and may produce a depolarizing neuromuscular junction (NMJ) block . It can also be used as a clinical biomarker for tobacco smoke exposure .
Synthesis Analysis
Anabasine hydrochloride was produced from anabasine sulfate, isolated from the plant Anabasis aphylla . The preparation is a cream-colored crystalline powder with a yellowish or pink tinge .
Molecular Structure Analysis
The molecular formula of Anabasine hydrochloride is CHClN . Its average mass is 198.693 Da and its monoisotopic mass is 198.092377 Da .
Chemical Reactions Analysis
The thermal stability of anabasine and its clathrates with β-CD in a ratio of 1:1, 1:2, and 1:3 was estimated by differential scanning calorimetry .
Physical And Chemical Properties Analysis
Anabasine hydrochloride is a cream-colored crystalline powder with a yellowish or pink tinge . It is soluble in water, ethanol, and chloroform and insoluble in diethyl ether and acetone .
Scientific Research Applications
Antibacterial and Antifungal Activity
Anabasine hydrochloride, once widely used as an effective insecticide, has been studied for its potential antibacterial and antifungal properties. Research suggests that some anabasine derivatives exhibit antibacterial activity in combination with moderate toxicity, offering potential as new biologically active substances with lower toxicity levels (Abdulina, Gazaliev, Baikenova, Fazylov, & Kudaibergenova, 2002).
Thermodynamic Properties
Studies on the thermodynamic properties of anabasine hydrochloride have been conducted, focusing on its heats of solution and the standard enthalpies of formation. This research is significant for understanding the physical and chemical properties of anabasine hydrochloride, which can be critical for its application in various fields (Kaskenov, Tukhmetova, Adekenov, Kasenova, Mustafin, Kagarlitskii, & Turmukhambetov, 2003).
Synthesis of Derivatives
Anabasine hydrochloride has been used as a precursor for synthesizing various biologically active compounds. For instance, functionalized N-propargylanabasine derivatives have been synthesized, which are useful for developing new anabasine-based compounds with potential biological activity (Mavrov & Zlotin, 2011).
Preparation Techniques
The preparation methods for anabasine hydrochloride have also been a subject of research. This includes studying its solubility under various conditions and exploring methods for its efficient production. Understanding these preparation techniques is crucial for the large-scale synthesis and application of anabasine hydrochloride (Danil'chuk, Yankovskii, & Ryzhikov, 1986).
Cholinergic Activity
Research has investigated the cholinergic activity of organophosphorus derivatives of anabasine, which were initially tested for their insecticidal activity. This area of research is significant for developing pesticides with targeted actions, utilizing the toxic properties of anabasine and its derivatives (Gazaliev, Zhurinov, Tilyabaev, Dalimov, Mukanova, & Dyusembaev, 1989).
Safety And Hazards
Future Directions
The encapsulation of anabasine with β-CD was studied to obtain a more stable and bioavailable inclusion complex . The presence of a high level of antimicrobial and antiviral activity in newly synthesized compounds makes it possible to consider them promising for further study of their pharmacological properties .
properties
IUPAC Name |
3-piperidin-2-ylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934525 | |
Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anabasine hydrochloride | |
CAS RN |
143924-48-5, 15251-47-5 | |
Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anabasine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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